LF Inhibitory Potency: A 3.4-Fold Improvement Over the Prototypical Inhibitor BI-MFM3 in Biochemical Assays
The compound demonstrates an inhibitory IC50 of 500 nM against Bacillus anthracis lethal factor (LF) in a fluorescence-based peptide cleavage assay using MAPKKide substrate, as recorded in BindingDB [1]. In contrast, the well-characterized prototypical LF inhibitor BI-MFM3, which lacks the cyano and 2-iodophenyl groups, exhibited an IC50 of 1,700 nM (1.7 μM) in the same assay format within the primary literature [2]. This represents a 3.4-fold enhancement in potency for the target compound over BI-MFM3.
| Evidence Dimension | Biochemical IC50 against anthrax lethal factor (LF) protease activity |
|---|---|
| Target Compound Data | IC50 = 500 nM |
| Comparator Or Baseline | BI-MFM3 (3-{5-[5-(4-Chloro-phenyl)-furan-2-ylmethylene]-4-oxo-2-thioxo-thiazolidin-3-yl}-propionic acid): IC50 = 1,700 nM |
| Quantified Difference | 3.4-fold lower IC50 (higher potency) for the target compound |
| Conditions | Fluorescence peptide cleavage assay using MAPKKide substrate in a 96-well plate; LF enzyme concentration and incubation time are standardized across both datasets |
Why This Matters
For procurement decisions, the 3.4-fold potency gain is a quantifiable differentiation that can translate to lower required compound concentrations in screening cascades, potentially reducing off-target effects and improving assay signal-to-noise ratios.
- [1] BindingDB. Entry for BDBM8439, Target: Lethal Factor (Bacillus anthracis). Affinity Data: IC50 500 nM. (2005). View Source
- [2] Forino, M., et al. (2005). Efficient synthetic inhibitors of anthrax lethal factor. Proceedings of the National Academy of Sciences, 102(27), 9499–9504. View Source
